REACTION_SMILES
|
[Br:7][c:8]1[cH:9][n:10][cH:11][c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[OH:20])[n:16][c:17]12.[Cl:1][C:2]([C:3]([Cl:4])=[O:5])=[O:6]>>[Br:7][c:8]1[cH:9][n:10][cH:11][c:12]2[cH:13][cH:14][c:15]([C:18](=[O:19])[OH:20])[n:16][c:17]12.[Cl-:1]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccc2cncc(Br)c2n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)C(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc2cncc(Br)c2n1
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |